molecular formula C14H8BrCl3O B8333709 2-Bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

2-Bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Cat. No.: B8333709
M. Wt: 378.5 g/mol
InChI Key: QYIZLINYZLJAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is a useful research compound. Its molecular formula is C14H8BrCl3O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H8BrCl3O

Molecular Weight

378.5 g/mol

IUPAC Name

2-bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C14H8BrCl3O/c15-13(8-1-3-9(16)4-2-8)14(19)11-6-5-10(17)7-12(11)18/h1-7,13H

InChI Key

QYIZLINYZLJAGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part B: To a solution of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (2.82 gram, 9.42 mmol) in benzene (25 mL) is added bromine (0.48 mL, 1.49 gram, 9.31 mmol) and the resulting solution is stirred at room temperature for two hours. Dichloromethane is added and the resulting solution is washed with aqueous NaHCO3 solution. The organic layer is dried over MgSO4, filtered and evaporated in vacuo to give 3.55 gram (quantitative yield) of 2-bromo-2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone as a yellow oil (purity˜95% according to HPLC analysis). 1H-NMR (200 MHz, CDCl3): δ 7.00-7.50 (m, 7H), 6.16 (s, 1H).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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